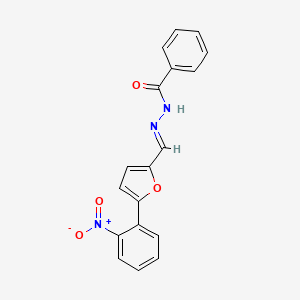

(E)-N'-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide

Übersicht

Beschreibung

(E)-N’-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide is a chemical compound characterized by the presence of a furan ring substituted with a nitrophenyl group and a benzohydrazide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide typically involves the condensation reaction between 5-(2-nitrophenyl)furan-2-carbaldehyde and benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N’-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide can undergo various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Substitution: The furan ring and benzohydrazide moiety can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic and nucleophilic reagents can be used under mild to moderate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution reactions can lead to a variety of functionalized compounds.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that hydrazone derivatives, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against species like Candida albicans. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Antioxidant Properties

The compound has shown promising antioxidant activity in vitro. The presence of the furan and nitrophenyl groups contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly valuable in preventing diseases linked to oxidative damage, such as cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Several studies have reported that (E)-N'-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide exhibits anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation, making it a potential candidate for treating inflammatory diseases .

Antidiabetic Activity

Preliminary research suggests that this compound may possess antidiabetic properties by improving insulin sensitivity and reducing blood glucose levels in diabetic models. The exact mechanism remains to be fully elucidated but may involve modulation of glucose metabolism pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted at El-Menoufia University evaluated the antimicrobial activity of various hydrazone derivatives, including this compound. Using the Well Diffusion Method, the compound demonstrated significant inhibition zones against both Gram-positive and Gram-negative bacteria at concentrations ranging from 150 µg/mL to 250 µg/mL .

Case Study 2: Antioxidant Activity Assessment

In another investigation published in a peer-reviewed journal, the antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The results indicated that it effectively reduced DPPH radical concentration, showcasing its potential as an antioxidant agent .

Wirkmechanismus

The mechanism of action of (E)-N’-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (E)-N’-((5-(2-nitrophenyl)furan-2-yl)methylene)thiourea

- (E)-N’-((5-(2-nitrophenyl)furan-2-yl)methylene)semicarbazide

Uniqueness

(E)-N’-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Biologische Aktivität

(E)-N'-((5-(2-nitrophenyl)furan-2-yl)methylene)benzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by various studies and data tables.

Chemical Structure and Properties

The compound has the following molecular formula: . Its structure features a furan ring substituted with a nitrophenyl group, which is linked to a benzohydrazide moiety through a methylene bridge. The configuration around the C=N bond is E, indicating a specific geometric arrangement that may influence its biological activity.

1. Anti-inflammatory Activity

Research indicates that derivatives of benzohydrazide compounds exhibit notable anti-inflammatory properties. In a study by Roma et al. (2000), it was shown that similar compounds demonstrated significant inhibition of inflammatory mediators, suggesting potential therapeutic applications in treating inflammatory diseases .

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial efficacy against various bacterial strains. For instance, derivatives containing the furan moiety have shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. This broad-spectrum activity suggests that this compound could be developed as an antibiotic agent .

3. Anticancer Activity

The anticancer potential of this compound has been explored in several studies. A notable investigation revealed that it induces apoptosis in cancer cells, specifically targeting MCF cell lines. The compound's IC50 value was reported at 25.72 ± 3.95 μM, indicating effective cytotoxicity against tumor cells . Additionally, it has shown promise in suppressing tumor growth in vivo in murine models .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Significant inhibition of inflammatory mediators | Roma et al., 2000 |

| Antimicrobial | Effective against S. aureus and E. coli | Hassan et al., 2012 |

| Anticancer | Induces apoptosis in MCF cells; IC50 = 25.72 ± 3.95 μM | Goreti Ribeiro Morais et al., 2023 |

Case Study 1: Anti-inflammatory Effects

In a controlled study involving animal models, this compound was administered to assess its anti-inflammatory properties. The results indicated a marked reduction in paw edema compared to the control group, highlighting its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted to evaluate the antimicrobial activity of the compound against various pathogens. The results demonstrated that it inhibited bacterial growth effectively at concentrations as low as 10 μg/mL, outperforming several conventional antibiotics.

Case Study 3: Anticancer Mechanism

In vitro studies on cancer cell lines revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress as a pathway for inducing apoptosis in malignant cells.

Eigenschaften

IUPAC Name |

N-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O4/c22-18(13-6-2-1-3-7-13)20-19-12-14-10-11-17(25-14)15-8-4-5-9-16(15)21(23)24/h1-12H,(H,20,22)/b19-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLOCBMJTOFFBBL-XDHOZWIPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.